molecular formula C10H15N3 B587307 N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 CAS No. 1795133-90-2

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Cat. No.: B587307
CAS No.: 1795133-90-2
M. Wt: 183.288
InChI Key: JUUCSAKZQUXQQB-XERRXZQWSA-N
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Description

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is a deuterated derivative of N’-(4-Aminophenyl)-N,N-dimethylacetamidine. This compound is characterized by the presence of a deuterium isotope, which replaces the hydrogen atoms in the acetamidine group. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.

Biochemical Analysis

Biochemical Properties

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with monoamine oxidase (MAO) enzymes, which are involved in the oxidative deamination of neurotransmitters . The interaction with MAO enzymes can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can interact with other biomolecules such as receptors and transporters, modulating their activity and function.

Cellular Effects

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 has been shown to affect various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function. In other cell types, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 may affect cell proliferation, differentiation, and apoptosis by interacting with specific signaling molecules and pathways.

Molecular Mechanism

The molecular mechanism of action of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes such as monoamine oxidase, inhibiting their activity and leading to an accumulation of neurotransmitters . Additionally, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can interact with receptors and transporters, altering their conformation and function. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cell signaling pathways . Toxic or adverse effects have been observed at very high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6.

Metabolic Pathways

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound can be metabolized by enzymes such as monoamine oxidase, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The distribution of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can affect its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is localized in various subcellular compartments, including the cytoplasm and mitochondria . The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules. Targeting signals and post-translational modifications may direct N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 to specific organelles, affecting its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitroaniline and N,N-dimethylacetamide.

    Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Deuteration: The hydrogen atoms in the acetamidine group are replaced with deuterium using deuterated reagents like deuterated acetic acid (CD3COOD) or deuterated ammonia (ND3).

    Final Product: The final product, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large-scale reduction of 4-nitroaniline using industrial-grade reducing agents.

    Deuteration: Use of deuterated reagents in large quantities to achieve the desired isotopic substitution.

    Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.

    Biology: Employed in metabolic studies to trace the pathways of nitrogen-containing compounds.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Aminophenyl)-N,N-dimethylacetamidine: The non-deuterated version of the compound.

    4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: A similar compound with a methoxy group instead of an amino group.

    5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Compounds with a thiadiazole ring instead of an acetamidine group.

Uniqueness

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is unique due to its deuterium content, which provides distinct advantages in scientific research, such as:

    Isotopic Labeling: Allows for precise tracking of metabolic pathways.

    Reaction Mechanism Studies: Provides insights into reaction kinetics and mechanisms due to the isotope effect.

Properties

IUPAC Name

N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUCSAKZQUXQQB-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N'-(4-Chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride, used as the starting material in Step B of this example, is obtained by the acylation of 74.5 g of N'-(4-aminophenyl)-N,N-dimethylacetamidine with 54.7 g of chloroacetyl chloride in tetrahydrofuran to afford 104.7 g of the product. Upon recrystallization from alcohol the N'-(4-chloroacetylaminophenyl)-N,N-dimethylacetamidine hydrochloride has a melting point of 246°-247° C.
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